molecular formula C27H30Cl2FN9O4 B10857735 [(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride

[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride

Cat. No.: B10857735
M. Wt: 634.5 g/mol
InChI Key: RFEUFHPTEFEGDQ-KUGOCAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06815345 (hydrochloride) is a liver-targeted, orally available prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug. This compound selectively inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) protein synthesis, making it a potent inhibitor with significant implications in lowering plasma PCSK9 levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06815345 (hydrochloride) involves a series of chemical reactions, including the use of tin-mediated alkylation and enzymatic resolution to achieve a single enantiomer N-1 substituted tetrazole prodrug . The specific reaction conditions and reagents used in these processes are detailed in various scientific publications and patents.

Industrial Production Methods

Industrial production of PF-06815345 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions

PF-06815345 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others to achieve desired chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of PF-06815345 (hydrochloride) that retain or enhance its biological activity. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

PF-06815345 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study prodrug activation and enzyme-mediated drug release.

    Biology: Investigated for its role in modulating PCSK9 levels and its impact on cholesterol metabolism.

    Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and treating hypercholesterolemia.

    Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways.

Mechanism of Action

PF-06815345 (hydrochloride) exerts its effects by selectively inhibiting PCSK9 protein synthesis. The compound is converted to its active form by liver carboxyesterase (CES1), which then interacts with molecular targets involved in cholesterol metabolism. The inhibition of PCSK9 leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PF-06815345 (hydrochloride) include other PCSK9 inhibitors such as:

Uniqueness

PF-06815345 (hydrochloride) is unique due to its liver-targeted prodrug design, which allows for selective activation in the liver and minimizes systemic exposure. This targeted approach enhances its efficacy and reduces potential side effects compared to other PCSK9 inhibitors .

Properties

Molecular Formula

C27H30Cl2FN9O4

Molecular Weight

634.5 g/mol

IUPAC Name

[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride

InChI

InChI=1S/C27H29ClFN9O4.ClH/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24;/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3;1H/t16-,18+;/m0./s1

InChI Key

RFEUFHPTEFEGDQ-KUGOCAJQSA-N

Isomeric SMILES

CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl

Canonical SMILES

CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl

Origin of Product

United States

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